5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Preparation Methods
The synthesis of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The preparation of benzoxazines can also involve the Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative .
Chemical Reactions Analysis
5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of organic reaction mechanisms and the development of new synthetic methods.
Biology: Its structural features make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of thermoset resins or thermosetting polymers.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in oxidative addition and transmetalation processes, which are crucial in catalytic reactions . The benzylic hydrogens are activated toward free radical attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar compounds include:
- 9-Bromo-2-(4-fluorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2,5-bis(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C29H23BrN2O2 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
9-bromo-2-phenyl-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H23BrN2O2/c30-23-13-16-28-25(17-23)27-18-26(21-9-5-2-6-10-21)31-32(27)29(34-28)22-11-14-24(15-12-22)33-19-20-7-3-1-4-8-20/h1-17,27,29H,18-19H2 |
InChI Key |
KEGGKGYABLDMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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